molecular formula C25H16ClF2N3O2S B2517289 N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895641-72-2

N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2517289
M. Wt: 495.93
InChI Key: YBXHAARXIJYBMT-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound. It contains several functional groups including an acetamide group (-CONH2), a thioether group (-S-), and a chromeno[2,3-d]pyrimidin-4-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromeno[2,3-d]pyrimidin-4-yl core, followed by the introduction of the thioether and acetamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromeno[2,3-d]pyrimidin-4-yl group, in particular, would contribute to the rigidity of the molecule, potentially affecting its chemical reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The thioether group could be oxidized to form a sulfoxide or a sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the nature of the functional groups and the overall structure of the molecule .

Scientific Research Applications

Heterocyclic Synthesis and Derivative Exploration

Researchers have explored the synthesis of heterocyclic compounds involving activated nitriles, leading to the creation of polyfunctionally substituted heterocycles such as pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These compounds, including derivatives similar to the one you're interested in, are synthesized for their potential applications in medicinal chemistry and material science due to their unique structural and functional properties (Elian, Abdelhafiz, & abdelreheim, 2014).

Radioligand Development for Imaging

In the realm of radiopharmacy, derivatives of pyrazolo[1,5-a]pyrimidineacetamides have been reported for their selectivity as ligands of the translocator protein (18 kDa), crucial for in vivo imaging applications such as positron emission tomography (PET). These studies have contributed to the development of novel imaging agents for diagnosing and monitoring various diseases (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Activity

Research into novel derivatives of N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide has shown significant anti-inflammatory activity. Such studies are pivotal for the discovery of new therapeutic agents capable of treating inflammation and related disorders (Sunder & Maleraju, 2013).

Anticancer and Radiosynthesis Studies

The synthesis of novel fluorinated compounds, including derivatives closely related to the compound , has been pursued for their potential as anticancer agents. The research focuses on developing compounds with enhanced biological activity and suitable physicochemical properties for drug development, including their radiosynthesis for diagnostic applications (Hosamani, Reddy, & Devarajegowda, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could focus on exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF2N3O2S/c26-19-12-17(9-10-20(19)28)29-22(32)13-34-25-18-11-15-3-1-2-4-21(15)33-24(18)30-23(31-25)14-5-7-16(27)8-6-14/h1-10,12H,11,13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXHAARXIJYBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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